molecular formula C20H20FNO4 B057094 (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one CAS No. 189028-95-3

(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

Cat. No. B057094
M. Wt: 357.4 g/mol
InChI Key: AVAZNWOHQJYCEL-MSOLQXFVSA-N
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Description

(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one is an important chiral intermediate in the synthesis of ezetimibe, a potent cholesterol absorption inhibitor.

Synthesis Analysis

  • Efficient enzymatic methods for the synthesis of this compound involve transesterification and hydrolysis reactions using lipase as the enzyme source. Candida rugosa lipase in diisopropyl ether was found to be the most effective for these reactions, with vinyl acetate being a suitable acyl donor in the transesterification reaction (Singh et al., 2013).

Molecular Structure Analysis

  • The asymmetric unit of the title compound consists of three molecules and two solvent water molecules. The carbonyl groups of the oxazolidin-2-one and hydroxypentanoyl units are oriented anti to one another in each molecule (Wang et al., 2017).

Chemical Reactions and Properties

  • Recombinant Escherichia coli expressing carbonyl reductase (CBR) was used in a dual-enzyme coupled biocatalytic process in an aqueous-organic biphasic solvent system for the synthesis of this compound. The process achieved high conversion and diastereomeric excess (Liu et al., 2017).

Physical Properties Analysis

  • The title compound forms crystals with Z′ = 2, with each molecule's two carbonyl groups oriented anti to each other and the two methyl groups oriented syn to each other (Coumbarides et al., 2006).

Chemical Properties Analysis

  • In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents, demonstrate the unique mechanism of bacterial protein synthesis inhibition by oxazolidinones. These analogs showed in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996).

Scientific Research Applications

  • Enzymatic Synthesis of an Ezetimibe Intermediate : This study focused on using recombinant Escherichia coli expressing carbonyl reductase (CBR) for the production of the compound as an intermediate in Ezetimibe synthesis. The process achieved a high conversion rate and diastereomeric excess, making it an efficient method for producing this intermediate (Liu et al., 2017).

  • Lipase-Catalyzed Kinetic Resolution : This paper describes using lipase for the enzymatic synthesis of the compound. The S-diastereomer produced in this process is crucial for Ezetimibe. The study found Candida rugosa lipase effective for this synthesis (Singh et al., 2013).

  • Crystal Structure Analysis : Research on the crystal structure of this compound revealed insights into its molecular arrangement and interactions, which are important for understanding its chemical behavior (Wang et al., 2017).

  • Efficient Production with Carbonyl Reductase : Another study on the biosynthesis of the compound using carbonyl reductase highlighted its advantages, such as high catalytic efficiency and excellent stereoselectivity, essential for the production of Ezetimibe (Zhang et al., 2020).

  • Synthesis of 2-Oxazolidinones : This research relates to the synthesis of similar oxazolidinones, providing a broader context for understanding the chemical pathways and reactions involved in producing compounds like the one (Madesclaire et al., 2007).

  • Enantioselective Synthesis of GABA Analogues : The study discusses the cyanomethylation of enolates derived from similar oxazolidinones, further highlighting the synthetic utility of this class of compounds (Azam et al., 1996).

properties

IUPAC Name

(4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAZNWOHQJYCEL-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCC[C@@H](C2=CC=C(C=C2)F)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437685
Record name (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

CAS RN

189028-95-3
Record name (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189028-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBQ74C2S2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ZQ Liu, SC Dong, HH Yin, YP Xue, XL Tang… - Bioresource …, 2017 - Elsevier
(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one ((S)-ET-5) is an important chiral intermediate in the synthesis of chiral side chain of ezetimibe. …
Number of citations: 73 www.sciencedirect.com
XJ Zhang, R Zhou, D Wu, YQ Tang… - Biotechnology …, 2021 - Wiley Online Library
Ezetimibe is a top‐selling hypolipidemic drug for the treatment of cardiovascular diseases. Biosynthesis of (4S)‐3‐[(5S)‐5‐(4‐fluorophenyl)‐5‐hydroxypentanoyl]‐4‐phenyl‐1,3‐…
Number of citations: 4 aiche.onlinelibrary.wiley.com
AG Khatik, AB Muley, AK Jain - Chemical Papers, 2023 - Springer
Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-…
Number of citations: 0 link.springer.com
GA Strohmeier, H Pichler, O May… - Chemical …, 2011 - ACS Publications
Catalysis is a key discipline in chemistry enabling clean and cost-efficient processes for a large variety of different products and, therefore, has a strong economic impact in industry. Its …
Number of citations: 192 pubs.acs.org
PD de María, G de Gonzalo, AR Alcántara - Catalysts, 2019 - mdpi.com
The broad interdisciplinary nature of biocatalysis fosters innovation, as different technical fields are interconnected and synergized. A way to depict that innovation is by conducting a …
Number of citations: 83 www.mdpi.com
PD de María, G de Gonzalo, AR Alcántara - Biocatalysis - mdpi.com
The broad interdisciplinary nature of biocatalysis fosters innovation, as different technical fields are interconnected and synergized. A way to depict that innovation is by conducting a …
Number of citations: 1 www.mdpi.com
C Micklitsch, D Duan… - Industrial Enzyme …, 2019 - Wiley Online Library
Over the years, biocatalysis has been increasingly utilized to support different stages of pharmaceutical development, from safety and toxicological studies to development of …
Number of citations: 1 onlinelibrary.wiley.com

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